N-[(2-fluorophenyl)methyl]piperidin-4-amine dihydrochloride
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Overview
Description
N-[(2-fluorophenyl)methyl]piperidin-4-amine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-fluorophenyl)methyl]piperidin-4-amine dihydrochloride typically involves the reaction of 2-fluorobenzyl chloride with piperidin-4-amine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2-fluorophenyl)methyl]piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced amine derivatives, and substituted fluorophenyl derivatives.
Scientific Research Applications
N-[(2-fluorophenyl)methyl]piperidin-4-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of specialty chemicals and as a reagent in chemical research.
Mechanism of Action
The mechanism of action of N-[(2-fluorophenyl)methyl]piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to interact with neurotransmitter receptors in the brain, modulating their activity and influencing neurological functions. The exact pathways and molecular targets are still under investigation, but it is thought to affect the dopaminergic and serotonergic systems .
Comparison with Similar Compounds
Similar Compounds
- N-(2-fluorophenyl)piperidin-4-amine
- 1-(2-fluorobenzyl)piperidin-4-amine
- 4-(2-fluorophenyl)piperidine
Uniqueness
N-[(2-fluorophenyl)methyl]piperidin-4-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt form. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]piperidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2.2ClH/c13-12-4-2-1-3-10(12)9-15-11-5-7-14-8-6-11;;/h1-4,11,14-15H,5-9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGPHPVOSIRMLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NCC2=CC=CC=C2F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2FN2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.19 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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